4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyloxy group, a furan ring, an indole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The indole ring system is a key structural motif in many natural products and pharmaceuticals. The furan ring is a heterocyclic compound with a five-membered ring structure, which includes an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For instance, the furan ring is known to undergo reactions such as oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Anticholinesterase Activity
A study by Ghanei-Nasab et al. (2016) explored the synthesis and anticholinesterase activity of compounds related to 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide. They found that introducing a benzyloxy moiety significantly improved anti-AChE activity, with a particular compound showing an IC50 value of 0.16 μM. This indicates potential applications in diseases involving cholinergic system dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Anticancer Properties
A 2017 study by Zhang et al. designed and synthesized derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, including compounds structurally similar to this compound. These compounds were found to exhibit potent anticancer activities against various cancer cell lines, indicating their potential as novel anticancer agents targeting the epidemal growth factor receptor (EGFR) (Zhang et al., 2017).
Synthesis and Characterization
Jain et al. (2005) focused on the synthesis and characterization of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are important intermediates for the synthesis of pharmacologically active compounds. This study highlights the utility of these compounds in the development of new pharmaceutical agents (Jain et al., 2005).
Anti-inflammatory Properties
Al-Ostoot et al. (2020) synthesized and analyzed a new indole acetamide derivative, which revealed anti-inflammatory activity through in silico modeling. This study opens the possibility for the use of similar compounds in treating inflammatory conditions (Al-Ostoot et al., 2020).
Serotonin Receptor Antagonism
Harada et al. (1995) investigated compounds including those structurally similar to this compound for their potential as serotonin-3 (5-HT3) receptor antagonists. This suggests potential applications in conditions associated with serotonin dysregulation (Harada et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenylmethoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-13-16-8-5-11-25-16)19-12-17-18(23-19)9-4-10-20(17)26-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHABPHJIULFGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.